molecular formula C21H21N3O4 B11179560 3-cyclohexyl-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-cyclohexyl-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11179560
M. Wt: 379.4 g/mol
InChI Key: WHJZJXDBIWJOQR-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides.

    Attachment of the Nitrobenzyl Group: This can be done through nucleophilic substitution reactions where a nitrobenzyl halide reacts with the quinazoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substitution reactions can be performed on the quinazoline core or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures.

    Cyclohexyl Compounds: Compounds containing the cyclohexyl group.

    Nitrobenzyl Compounds: Compounds with the nitrobenzyl functional group.

Uniqueness

3-cyclohexyl-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-cyclohexyl-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C21H21N3O4/c25-20-18-11-4-5-12-19(18)22(14-15-7-6-10-17(13-15)24(27)28)21(26)23(20)16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14H2

InChI Key

WHJZJXDBIWJOQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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